N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
Beschreibung
This compound is a heterocyclic hybrid featuring a triazolo[4,3-b]pyridazine core fused with an azetidine ring and a dimethyltriazole carboxamide substituent. Its structural complexity arises from the integration of multiple nitrogen-rich rings, which are characteristic of bioactive molecules targeting kinases or receptors involved in inflammation and cancer .
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O/c1-23-10-13(18-22-23)17(27)24(2)12-8-25(9-12)15-7-6-14-19-20-16(26(14)21-15)11-4-3-5-11/h6-7,10-12H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSHVCPRNGQDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide valuable insights into the potential bioavailability of this compound.
Biologische Aktivität
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure comprises multiple heterocycles and functional groups that contribute to its biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.385 Da. The compound features a triazole-pyridazine core which is known for its diverse pharmacological properties. The structural complexity includes:
- Cyclobutyl moiety
- Azetidine ring
- Triazole and carboxamide functionalities
These features are critical for its interaction with biological targets.
The mechanism of action for N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide likely involves binding to specific enzymes or receptors. This binding can modulate biological pathways that are crucial for therapeutic effects. Preliminary studies suggest that the compound may exhibit inhibitory activity against various kinases and enzymes involved in cancer progression.
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazolo-pyridazine structures possess significant anticancer properties. For instance:
- Compound 12e , a related derivative, exhibited cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 1.06 μM, 1.23 μM, and 2.73 μM respectively .
This indicates that N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide may share similar mechanisms of action.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| c-Met | Competitive | 0.090 μM |
| DPP-IV | Selective | 100 nM |
These findings suggest that the compound could be developed as a therapeutic agent targeting specific pathways in cancer and diabetes management.
Case Studies and Research Findings
In a preclinical study involving E3024 (a related compound), it was found to reduce glucose levels in Zucker fa/fa rats without causing hypoglycemia at doses up to 750 mg/kg . This highlights the potential of compounds in this class for metabolic disorders.
Synthesis and Modification
The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
- Formation of the triazole-pyridazine scaffold.
- Introduction of the azetidine ring.
- Functionalization with carboxamide groups.
Optimizing these synthetic routes can enhance biological activity and pharmacokinetic profiles.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include triazole-pyrazole hybrids (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, P1|19t from ) and pyrazolo-pyridine carboxamides (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, 1005612-70-3 from ). Below is a comparative analysis:
Key Differences and Implications
Bioactivity Profiles :
- The target compound ’s triazolo-pyridazine core is structurally distinct from ’s pyrazole-triazole hybrid, which lacks fused bicyclic systems. This difference suggests divergent biological targets; triazolo-pyridazines are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas pyrazole-triazoles like P1|19t are typically intermediates for photolabile probes .
- The pyrazolo-pyridine carboxamide (1005612-70-3 ) shares a carboxamide group with the target compound but replaces the azetidine-triazole system with a phenyl-pyrrolidinyl motif. This substitution may reduce metabolic stability but enhance solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely requires advanced methods for fusing the triazolo-pyridazine and azetidine rings, analogous to the multi-step protocols described in (e.g., azide-alkyne cycloaddition, dry-load chromatography) . In contrast, 1005612-70-3 employs simpler pyrazolo-pyridine coupling strategies .
Research Findings and Gaps
- Target Compound: No direct pharmacological data are available in the provided evidence.
- Pyrazolo-Pyridines : Compounds like 1005612-70-3 are validated in kinase assays but may suffer from off-target effects due to less selective substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
